2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methyl groups
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways due to their reactivity . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid . These factors can include pH, temperature, and the presence of other compounds, among others. Understanding these influences can be crucial for optimizing the compound’s use and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants. The use of high-purity reagents and catalysts is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(4-methylphenyl)benzoic acid
- 3-Fluoro-4-methylphenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMVFYUWQXPAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689283 |
Source
|
Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-48-1 |
Source
|
Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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